2-(5-Chloropyridin-2-yl)-2-cyanoacetic acid
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Overview
Description
2-(5-Chloropyridin-2-yl)-2-cyanoacetic acid is an organic compound that features a pyridine ring substituted with a chlorine atom at the 5-position and a cyanoacetic acid moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloropyridin-2-yl)-2-cyanoacetic acid typically involves the reaction of 5-chloropyridine-2-carbaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloropyridin-2-yl)-2-cyanoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(5-Chloropyridin-2-yl)-2-cyanoacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(5-Chloropyridin-2-yl)-2-cyanoacetic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloropyridin-2-yl)acetic acid
- 2-(5-Chloropyridin-2-yl)malononitrile
- 2-(5-Chloropyridin-2-yl)propanoic acid
Uniqueness
2-(5-Chloropyridin-2-yl)-2-cyanoacetic acid is unique due to the presence of both a cyano group and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C8H5ClN2O2 |
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Molecular Weight |
196.59 g/mol |
IUPAC Name |
2-(5-chloropyridin-2-yl)-2-cyanoacetic acid |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-1-2-7(11-4-5)6(3-10)8(12)13/h1-2,4,6H,(H,12,13) |
InChI Key |
RLXRIYHXEFRCBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(C#N)C(=O)O |
Origin of Product |
United States |
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